REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH:9]=[CH2:10])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>C1(C)C=CC=CC=1>[N:11]1([C:3]([CH3:5])=[CH:2][C:1]([O:7][CH2:8][CH:9]=[CH2:10])=[O:6])[CH2:15][CH2:14][CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
68.4 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC=C
|
Name
|
|
Quantity
|
41.6 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(=CC(=O)OCC=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |